molecular formula C20H30N11O16P3 B008763 P1,P3-Di(adenosine-5') triphosphate ammonium salt CAS No. 102783-40-4

P1,P3-Di(adenosine-5') triphosphate ammonium salt

Cat. No.: B008763
CAS No.: 102783-40-4
M. Wt: 773.4 g/mol
InChI Key: PKSQTRWRSNNYCW-UHFFFAOYSA-N
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Description

P1,P3-Di(adenosine-5’) triphosphate ammonium salt: is a member of the diadenosine oligophosphate family. It is a signaling molecule involved in various biological processes. The compound has the molecular formula C20H24N9O16P3 · NH3 and a molecular weight of 756.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of P1,P3-Di(adenosine-5’) triphosphate ammonium salt typically involves the phosphorylation of adenosine derivatives. The process requires specific reagents and conditions to ensure the correct formation of the triphosphate linkage. The reaction is usually carried out in an aqueous medium with controlled pH and temperature .

Industrial Production Methods: : Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: : P1,P3-Di(adenosine-5’) triphosphate ammonium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, acyl chlorides.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine derivatives with additional oxygen functionalities, while substitution reactions may produce various adenosine analogs .

Scientific Research Applications

Chemistry: : In chemistry, P1,P3-Di(adenosine-5’) triphosphate ammonium salt is used as a reagent in the synthesis of nucleotides and nucleotide analogs. It is also employed in studies of phosphorylation and energy transfer processes .

Biology: : In biological research, this compound is used to study cellular signaling pathways. It is known to act as a signaling molecule, influencing various cellular processes such as cell growth, differentiation, and apoptosis .

Medicine: : In medicine, P1,P3-Di(adenosine-5’) triphosphate ammonium salt is investigated for its potential therapeutic applications. It has been studied for its role in modulating immune responses and its potential use in treating certain diseases .

Industry: : In industrial applications, this compound is used in the production of pharmaceuticals and as a component in biochemical assays. It is also utilized in the development of diagnostic tools and research reagents .

Mechanism of Action

P1,P3-Di(adenosine-5’) triphosphate ammonium salt exerts its effects by interacting with specific molecular targets and pathways. It acts through various purinergic receptors in the nervous system, influencing cellular signaling and metabolic processes. The compound also activates 5’-nucleotidase and inhibits adenosine kinase activity in vitro .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : P1,P3-Di(adenosine-5’) triphosphate ammonium salt is unique due to its specific triphosphate linkage, which distinguishes it from other diadenosine polyphosphates. This unique structure allows it to participate in distinct biochemical pathways and signaling processes .

Biological Activity

P1,P3-Di(adenosine-5') triphosphate ammonium salt (often abbreviated as DiATP) is a significant member of the diadenosine oligophosphate family, known for its diverse biological activities and roles in cellular signaling. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing on various research findings and case studies.

Overview of this compound

  • Chemical Formula : C20H24N9O16P3 · NH3
  • Molecular Weight : 756.41 g/mol
  • CAS Number : 102783-40-4

DiATP is synthesized through the phosphorylation of adenosine derivatives and serves as a crucial signaling molecule in various biological processes, including cell growth, differentiation, and apoptosis. Its unique triphosphate linkage distinguishes it from other diadenosine polyphosphates, allowing it to participate in distinct biochemical pathways.

DiATP exerts its biological effects primarily through interactions with purinergic receptors. These receptors are involved in numerous cellular functions, including:

  • Cellular Signaling : DiATP activates purinergic receptors, influencing intracellular signaling cascades.
  • Metabolic Processes : It plays a role in energy transfer processes within cells.
  • Modulation of Enzyme Activity : DiATP can activate 5’-nucleotidase and inhibit adenosine kinase, affecting nucleotide metabolism.

Biological Activities

  • Cell Growth and Differentiation
    • DiATP has been shown to influence cell proliferation and differentiation in various cell types. For instance, studies indicate that it can promote the growth of fibroblast cell lines by enhancing ATP-synthase activity .
  • Apoptosis and Autophagy
    • Research indicates that high concentrations of extracellular ATP (and by extension, DiATP) can induce autophagy and apoptosis in neuronal cells. A study demonstrated that treatment with ATP led to increased apoptosis rates after prolonged exposure, suggesting a protective autophagic response initially .
  • Immune Response Modulation
    • DiATP is being investigated for its role in immune responses. In a study on sepsis, systemic ATP was found to impair neutrophil chemotaxis and host defense mechanisms. Inhibiting endogenous ATP improved neutrophil function and bacterial clearance .

Case Study 1: Neuronal Cell Response to DiATP

A study conducted on SH-SY5Y cells demonstrated that treatment with varying concentrations of ATP resulted in distinct cellular responses:

  • Autophagy peaked at 1 hour post-treatment.
  • Apoptosis peaked at 3 hours , indicating a temporal relationship between these processes in response to ATP exposure .

Case Study 2: Sepsis and Neutrophil Activation

In a preclinical model using C57BL/6 mice, the effects of systemic ATP on neutrophil activation were evaluated:

  • Mice treated with suramin (an ATP antagonist) showed reduced neutrophil activation but increased bacterial spread.
  • Conversely, removal of systemic ATP improved neutrophil chemotaxis and survival rates during sepsis .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Adenosine triphosphate (ATP)Contains three phosphate groupsPrimary energy currency of the cell
P1,P4-Di(adenosine-5') tetraphosphate ammonium saltTwo adenosine units linked by four phosphate groupsInvolved in different signaling pathways
This compoundTwo adenosines linked by three phosphate groupsDistinct biological activities compared to P1,P4

DiATP's unique structure allows it to engage in specific interactions that differentiate its biological roles from other adenosine derivatives.

Properties

IUPAC Name

azane;bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N10O16P3.H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSQTRWRSNNYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N11O16P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585122
Record name azane;bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102783-40-4
Record name azane;bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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